molecular formula C9H8ClNO B12958763 5-(1-Chloroethyl)furo[2,3-b]pyridine

5-(1-Chloroethyl)furo[2,3-b]pyridine

Cat. No.: B12958763
M. Wt: 181.62 g/mol
InChI Key: VLMHACJBLYJQNH-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)furo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused furan-pyridine ring system with a chloroethyl substituent at position 3. This structural motif combines the electron-deficient pyridine ring with the electron-rich furan oxygen, creating unique electronic properties that influence reactivity and biological interactions .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-(1-chloroethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C9H8ClNO/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,1H3

InChI Key

VLMHACJBLYJQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CO2)Cl

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      5-(1-Chloroethyl)furo[2,3-b]pyridine: can undergo various reactions:

    • Common reagents include gold catalysts, palladium catalysts, and phosphoric acid.
    • Major products are diverse furo[2,3-b]pyridine derivatives with good yields and diastereo/enantioselectivities.
  • Scientific Research Applications

      Chemistry: Used as building blocks for more complex heterocycles.

      Biology: Investigated for potential biological activities.

      Medicine: Possible therapeutic applications.

      Industry: May serve as intermediates in drug synthesis or materials science.

  • Mechanism of Action

    • The exact mechanism is context-dependent and may involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise effects and pathways.
  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparisons

    Compound Substituent(s) Key Properties/Bioactivities References
    5-(1-Chloroethyl)furo[2,3-b]pyridine 5-(CH₂CH₂Cl) Hypothesized enhanced lipophilicity and prolonged half-life due to ethyl chain; potential kinase/receptor modulation (inferred from chloro analogs) .
    5-Chloro-4-oxofuro[2,3-b]pyridine (Compound 134) 5-Cl, 4-Oxo Strong inhibition of human herpesvirus polymerase; chloro substitution critical for activity .
    5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine 5-Br, 2-(CH(OCH₃)₂) Anticancer/antimicrobial activity; bromine increases molecular weight and polarizability compared to chloro .
    5-(Bromomethyl)furo[2,3-b]pyridine 5-(CH₂Br) High reactivity for cross-coupling; used as a synthetic intermediate in medicinal chemistry .
    Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate 2-(CH₂NH₂), 5-COOCH₃ Binds ribonucleotide reductase; amino and carboxylate groups enhance solubility and target affinity .
    Furo[2,3-b]pyridin-3(2H)-one 3-Ketone Enzyme inhibition via ketone-mediated interactions; modulates cellular signaling pathways .

    Electronic and Pharmacokinetic Differences

    • Core Heteroatom Impact: Replacing sulfur (thieno[2,3-b]pyridines) with oxygen (furo[2,3-b]pyridines) increases electron density at the fused ring, altering target selectivity (e.g., antimicrobial vs. anticancer) .
    • Halogen Effects : Chloroethyl substituents likely improve membrane permeability over smaller halogens (Cl/Br) due to increased hydrophobicity, though this may reduce aqueous solubility compared to polar groups (e.g., carboxylates) .
    • Solubility: Pyrrolo[2,3-b]pyridines (nitrogen-containing analogs) exhibit better intrinsic solubility than furo derivatives, often requiring solubilizing agents for thieno analogs .

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